molecular formula C22H22N2O5S B6493870 N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 955596-15-3

N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B6493870
CAS No.: 955596-15-3
M. Wt: 426.5 g/mol
InChI Key: UYDRTMXONLVXQG-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline scaffold fused with a furan-2-carbonyl moiety and a substituted benzene sulfonamide group. Its molecular formula is C₂₂H₂₂N₂O₅S (calculated based on structural analysis), with a molecular weight of 426.49 g/mol (the provided evidence cites a similar compound, C₂₁H₂₀N₂O₅S, with a molecular weight of 412.5 g/mol, but the target compound includes an additional methyl group) . The compound’s Smiles notation is COc1cc(cc(C)c1S(=O)(=O)Nc2ccc3c(c2)CN(C(=O)c2ccco2)CC3, highlighting its methoxy, methyl, sulfonamide, and furan-2-carbonyl substituents.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-15-12-19(7-8-20(15)28-2)30(26,27)23-18-6-5-16-9-10-24(14-17(16)13-18)22(25)21-4-3-11-29-21/h3-8,11-13,23H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDRTMXONLVXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Tetrahydroisoquinoline moiety : A bicyclic structure that is often associated with various biological activities.
  • Sulfonamide group : Known for its role in medicinal chemistry, particularly in antibacterial agents.

The molecular formula of the compound is C19H22N2O4SC_{19}H_{22}N_2O_4S with a molecular weight of approximately 378.45 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan-2-carbonyl Intermediate : Synthesized from furan-2-carboxylic acid using thionyl chloride (SOCl₂).
  • Coupling with Tetrahydroisoquinoline : The furan intermediate reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine).
  • Introduction of the Sulfonamide Group : The final step involves reacting the intermediate with sulfonyl chloride to yield the target compound.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance:

  • Carbonic Anhydrase Inhibition : Sulfonamides are known for their ability to inhibit carbonic anhydrases, which play critical roles in physiological processes such as respiration and acid-base balance. Studies have shown that related sulfonamide compounds exhibit nanomolar-level potency against human carbonic anhydrase II .

Antimicrobial Activity

The structural motifs present in this compound suggest potential antimicrobial properties. Sulfonamides are widely recognized for their antibacterial effects due to their ability to interfere with folate synthesis in bacteria. The incorporation of the tetrahydroisoquinoline structure may enhance this activity by providing additional binding interactions with bacterial enzymes.

Antitumor Activity

Compounds featuring isoquinoline frameworks have been reported to possess antitumor activity. The unique combination of functional groups in this compound may offer novel pathways for cancer treatment through modulation of cell signaling pathways or direct cytotoxic effects on tumor cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyFindings
Inhibition of β-secretase 1 (BACE1) Compounds derived from similar structures have shown inhibition activity towards BACE1, which is crucial in Alzheimer's disease pathology .
Antimalarial Activity Derivatives of tetrahydroisoquinolines have been screened for antimalarial properties, indicating potential therapeutic uses in infectious diseases .
Topoisomerase Inhibition Research has explored the ability of isoquinoline derivatives to inhibit topoisomerases, enzymes involved in DNA replication and repair.

Scientific Research Applications

Potential Therapeutic Uses

The structural motifs present in this compound suggest various therapeutic applications:

  • Neurological Disorders : The tetrahydroisoquinoline structure is often associated with neuroactive properties. Compounds with similar frameworks have been investigated for their potential to treat conditions such as Parkinson's disease and depression.
  • Anti-inflammatory Agents : The sulfonamide group may provide anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.
  • Antitumor Activity : Similar compounds have shown promise in targeting cancer cells, indicating that this compound may also exhibit anticancer properties.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit significant biological activities. For instance:

Compound NameKey FeaturesBiological Activity
FurosemideContains a sulfonamide group; diureticAntihypertensive
SulfanilamideSimple sulfonamide structureAntibacterial
Isoquinoline derivativesSimilar isoquinoline frameworkAntitumor activity

These similarities suggest that N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide could interact with biological targets in comparable ways.

Case Studies

Ongoing research into the interactions of this compound with various biological macromolecules is essential. For example:

  • Protein Binding Studies : Investigating how the compound binds to specific proteins can provide insights into its efficacy and safety profile.
  • Cell Line Testing : Evaluating the compound's effects on different cancer cell lines can help determine its potential as an anticancer agent.

Industrial Applications

Beyond medicinal uses, this compound may find applications in:

  • Chemical Probes : It can be utilized in designing chemical probes to investigate biological pathways.
  • Research Chemicals : As a versatile building block in organic synthesis, it can be employed in various chemical reactions to develop new compounds.

Comparison with Similar Compounds

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

  • Key Differences : Lacks the 3-methyl substituent on the benzene ring.
  • Impact : The absence of the methyl group reduces steric hindrance and may increase solubility compared to the target compound. However, the methyl group in the target compound could enhance lipophilicity and membrane permeability .
  • Data : Molecular weight = 412.5 g/mol (vs. 426.49 g/mol for the target compound) .

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

  • Key Differences : Contains a trifluoroacetyl group and a fluorophenyl substituent instead of furan-2-carbonyl and methoxy-methylbenzene groups.
  • The fluorine atom improves binding affinity to hydrophobic enzyme pockets .
  • Synthesis : Scalable synthesis (100 g) via sequential acylation and sulfonation, contrasting with the unresolved synthesis route for the target compound .

Functional Group Analysis

Sulfonamide Derivatives with Triazole Cores

  • Examples : Compounds [7–9] from , featuring 1,2,4-triazole-thione tautomers.
  • Comparison: Unlike the target compound’s tetrahydroisoquinoline core, triazole-based sulfonamides exhibit tautomerism, affecting their electronic properties and reactivity.

Chiral Sulfonamides

  • Example : (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ().
  • Comparison: The chiral center in this compound contrasts with the planar tetrahydroisoquinoline core of the target compound.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound Compound
Core Structure Tetrahydroisoquinoline Tetrahydroisoquinoline Benzenesulfonamide
Key Groups Furan-2-carbonyl, 3-methyl Trifluoroacetyl, cyclopropylethyl Naphthalen-1-yl, 4-methoxyphenyl
Molecular Weight 426.49 g/mol 509.5 g/mol 405.5 g/mol
Spectral Data Not reported ¹H/¹³C NMR, HRMS ¹H/¹³C NMR, IR, ESI-MS, HPLC
  • Spectroscopy : The target compound’s furan-2-carbonyl group would likely show IR absorption at ~1,660 cm⁻¹ (C=O stretch), similar to hydrazinecarbothioamides in (1,663–1,682 cm⁻¹) . The methoxy group’s ¹H NMR signal would resonate at ~3.8 ppm, comparable to ’s 4-methoxyphenyl group .

Preparation Methods

Hydrogenation of Isoquinoline Derivatives

Partial hydrogenation of isoquinoline derivatives using palladium or platinum catalysts under acidic conditions yields 1,2,3,4-tetrahydroisoquinoline. For example, catalytic hydrogenation of 7-nitroisoquinoline in ethanol with 10% Pd/C at 50 psi H₂ produces 7-amino-1,2,3,4-tetrahydroisoquinoline, which can be further functionalized. This method offers moderate yields (60–75%) but requires careful control of reaction time to prevent over-reduction to decahydro derivatives.

Cyclization of Phenethylamine Precursors

A more widely adopted strategy involves the Bischler–Napieralski cyclization. Phenethylamine derivatives bearing ortho-methoxy or methyl groups undergo cyclodehydration in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. For instance, 3,4-dimethoxyphenethylamine cyclizes to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under refluxing POCl₃, followed by NaBH₄ reduction. This method achieves higher regioselectivity (>85%) for the 7-position compared to hydrogenation.

Introduction of the Furan-2-Carbonyl Group

The furan-2-carbonyl moiety is introduced via amide coupling or Friedel–Crafts acylation .

Amide Coupling

Reaction of 2-furoyl chloride with the secondary amine of the tetrahydroisoquinoline core in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base yields the furan-2-carbonyl derivative. Optimal conditions involve stoichiometric ratios (1:1.2 amine:furoyl chloride) at 0–5°C to minimize side reactions. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) typically provides 70–80% isolated yield.

Friedel–Crafts Acylation

Alternative methods employ Friedel–Crafts acylation using furan-2-carbonyl chloride and AlCl₃ in nitrobenzene. However, this approach is less favored due to competing reactions at the electron-rich sulfonamide group and lower yields (50–60%).

Sulfonamide Group Incorporation

The 4-methoxy-3-methylbenzenesulfonamide group is introduced via sulfonylation of the 7-amino-tetrahydroisoquinoline intermediate.

Direct Sulfonylation

7-Amino-1,2,3,4-tetrahydroisoquinoline reacts with 4-methoxy-3-methylbenzenesulfonyl chloride in pyridine or DCM with Et₃N. The reaction proceeds at room temperature for 12–16 hours, followed by aqueous workup (10% HCl) to neutralize excess base. Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) yields the sulfonamide product in 65–75% purity.

Tosyl Intermediate Strategy

A patent-pending method (WO2007116922A1) utilizes a tosylate intermediate for improved regioselectivity. The 7-hydroxyl group of tetrahydroisoquinoline is converted to a tosylate using p-toluenesulfonyl chloride, which undergoes nucleophilic displacement with 4-methoxy-3-methylbenzenesulfonamide in DMF at 80°C. This method achieves 85% yield but requires anhydrous conditions.

Optimization and Catalytic Methods

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate key steps. For example, cyclization of phenethylamine precursors using SiO₂/PPA under microwaves (300 W, 100°C, 15 min) reduces reaction time from 24 hours to 30 minutes while maintaining yields >80%. Similarly, sulfonylation under microwaves (150 W, DMF, 5 min) improves conversion rates by 20% compared to conventional heating.

Palladium-Catalyzed Coupling

Palladium-mediated Buchwald–Hartwig amination enables direct coupling of pre-formed sulfonamides to the tetrahydroisoquinoline core. Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 110°C, this method achieves 90% yield but necessitates rigorous exclusion of oxygen .

Q & A

Q. Advanced

  • Control experiments : Verify purity via HPLC (>98%) to exclude impurities affecting activity .
  • Computational modeling : Compare electrostatic potential maps of sulfonamide derivatives to identify critical H-bonding interactions .
  • Meta-analysis : Cross-reference bioactivity data from structurally related compounds (e.g., 4-methoxybenzenesulfonamide derivatives) .

What methodologies are used to assess in vitro metabolic stability?

Q. Advanced

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

How is regioselectivity achieved during sulfonylation?

Q. Basic

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to position sulfonamide attachment .
  • Temperature control : Perform reactions at 60°C to favor para-substitution over ortho .

Advanced : Employ DFT calculations to predict sulfonic acid intermediate stability and optimize reaction pathways .

What purification techniques are effective for removing sulfonic acid byproducts?

Q. Basic

  • Liquid-liquid extraction : Use ethyl acetate/water to isolate sulfonamide from polar impurities .
  • Flash chromatography : Elute with hexane/ethyl acetate gradients (3:1 to 1:2) .

Advanced : Combine preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) with lyophilization for >99% purity .

How are enantiomeric impurities detected in chiral tetrahydroisoquinoline derivatives?

Q. Advanced

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with ethanol/heptane mobile phases .
  • Circular dichroism (CD) : Compare CD spectra to enantiopure standards .

What strategies mitigate hydrolysis of the furan-2-carbonyl group?

Q. Advanced

  • pH stabilization : Maintain reaction media at pH 6–7 using buffered solutions (e.g., phosphate) .
  • Protective micellar systems : Use surfactants (e.g., SDS) to shield the carbonyl group in aqueous conditions .

How are computational methods applied to predict solubility and logP?

Q. Basic

  • QSAR models : Input molecular descriptors (e.g., topological surface area, H-bond donors) into software like ACD/Labs .
  • Molecular dynamics simulations : Calculate solvation free energy in explicit water models .

Advanced : Validate predictions with experimental shake-flask assays (n-octanol/water partitioning) .

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